7-Amino-3-chlorocephalosporanic Acid

Description

Significance of 7-Amino-3-chlorocephalosporanic Acid as a Key Intermediate in Beta-Lactam Antibiotic Synthesis

The primary significance of this compound (7-ACCA) lies in its role as a key intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor (B193732). medchemexpress.comdissertationtopic.netgoogle.comguidechem.com The development and production of semi-synthetic antibiotics rely on the availability of such core structural units, which can be chemically modified to create a wide array of drugs with varied antibacterial spectra and properties.

The synthesis of 7-ACCA itself is a multi-step process that can be achieved through chemical or enzymatic methods. researchgate.netbuct.edu.cn Research has focused on optimizing these synthesis routes to improve yield and reduce environmental impact. For instance, processes have been described that prepare 7-ACCA from a 3-chloro cephalosporin raw material through hydrolysis and enzyme cleavage, achieving high yields and purity. researchgate.netbuct.edu.cn Enzymatic synthesis has been particularly explored to create more sustainable and efficient production methods. nih.gov

Once produced, 7-ACCA serves as the molecular scaffold onto which a specific side chain is attached at the 7-amino group. This acylation step is what ultimately defines the final antibiotic product. In the case of Cefaclor, a D-phenylglycyl side chain is attached to the 7-ACCA nucleus. The resulting antibiotic exhibits a broad spectrum of activity and is a widely used oral medication. The production of Cefaclor is thus critically dependent on the availability and quality of 7-ACCA, underscoring the intermediate's industrial and pharmaceutical importance. medchemexpress.comguidechem.com

| Process | Key Reagents/Enzymes | Objective | Reported Outcome | Reference |

|---|---|---|---|---|

| 7-ACCA Synthesis | 3-chloro cephalosporin, Enzymes | Preparation of 7-ACCA via hydrolyzation and enzyme cleavage | Total yield up to 85.0%; Purity by HPLC up to 99% | researchgate.netbuct.edu.cn |

| Cefadroclor Synthesis | 7-ACCA, D-HPGM, Immobilized penicillin G acylase (IPA) | Enzymatic synthesis of a semi-synthetic cephalosporin | Conversion of 7-ACCA reached 76.5% under optimized conditions | nih.gov |

Historical Context of this compound within Semisynthetic Cephalosporin Development

The history of 7-ACCA is intrinsically linked to the broader history of cephalosporin antibiotics, which began with the discovery of the natural product Cephalosporin C in 1945 by Giuseppe Brotzu from the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium). mdpi.comnih.govnih.gov Initial research at Oxford University led to the isolation and structural elucidation of Cephalosporin C. nih.gov While Cephalosporin C itself had only modest antibacterial potency, it was discovered that its core structure, 7-aminocephalosporanic acid (7-ACA), could be isolated by removing the natural D-aminoadipic acid side chain. wikipedia.org

This breakthrough, analogous to the development of 6-aminopenicillanic acid (6-APA) for penicillins, opened the door to the era of semi-synthetic cephalosporins in the late 1950s and early 1960s. wikipedia.orgnih.gov Researchers could now attach a vast number of different side chains to the 7-ACA nucleus, leading to the creation of new antibiotics with improved stability, broader spectrums of activity, and better pharmacokinetic properties. nih.govresearchgate.net This led to the classification of cephalosporins into "generations," each generally offering a wider spectrum of activity against Gram-negative bacteria than the one before. ijesir.org

The development of 7-ACCA represents a further evolution in this process. Instead of modifying only the side chain at the C-7 position, chemists began to alter the substituent at the C-3 position of the cephem nucleus to further modulate the antibiotic's properties. 7-ACCA, with its distinctive 3-chloro substituent, was developed as a specific precursor for second-generation cephalosporins like Cefaclor. dissertationtopic.net The transition from purely chemical methods for producing these intermediates to more efficient and environmentally friendly enzymatic processes has also been a significant part of this developmental history, reflecting a broader trend in pharmaceutical manufacturing. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Properties

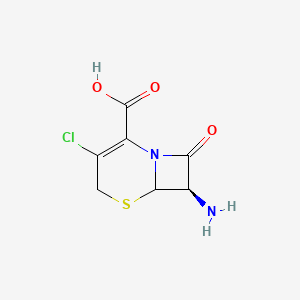

Molecular Formula |

C7H7ClN2O3S |

|---|---|

Molecular Weight |

234.66 g/mol |

IUPAC Name |

(7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6?/m1/s1 |

InChI Key |

OQSAFIZCBAZPMY-HODUVHNASA-N |

Isomeric SMILES |

C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Amino 3 Chlorocephalosporanic Acid Production

Chemo-Enzymatic Conversion Approaches from Cephalosporin (B10832234) C

The conversion of Cephalosporin C, a fermentation product from the fungus Acremonium chrysogenum, into the essential 7-ACA nucleus is a cornerstone of semi-synthetic cephalosporin manufacturing. nih.govjapsonline.com Enzymatic methods have been developed and refined to replace traditional chemical deacylation, offering significant environmental and efficiency benefits. nih.gov Two primary enzymatic strategies have been established: a two-step deacylation process and a more recent one-step conversion. mdpi.com

The most established industrial enzymatic route for producing the 7-ACA nucleus from Cephalosporin C is a two-step process. japsonline.com This method involves the sequential action of two distinct enzymes to first modify and then remove the D-α-aminoadipyl side chain of the Cephalosporin C molecule. researchgate.netnih.gov This process has been implemented on a large scale and is noted for achieving high molar yields under mild aqueous conditions. nih.gov

The initial enzymatic step employs D-Amino Acid Oxidase (DAAO), a flavoenzyme that specifically acts on D-isomers of amino acids. frontiersin.orgmsu.ru DAAO catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C. japsonline.comresearchgate.net This reaction forms an unstable intermediate, α-ketoadipyl-7-aminocephalosporanic acid. researchgate.net A key byproduct of this oxidation is hydrogen peroxide (H₂O₂). japsonline.com The formed intermediate, in the presence of the hydrogen peroxide generated in situ, undergoes spontaneous oxidative decarboxylation to yield Glutaryl-7-Aminocephalosporanic Acid (GL-7-ACA). japsonline.comresearchgate.netnih.gov This conversion of the intermediate to GL-7-ACA is a near-quantitative chemical reaction that follows the enzymatic catalysis. nih.gov

Following the formation of GL-7-ACA, the second enzymatic step involves its hydrolysis to produce the 7-ACA nucleus. nih.govnih.gov This reaction is catalyzed by Glutaryl-7-Aminocephalosporanic Acid Acylase (GA), also known as glutaryl-7-ACA acylase. japsonline.comnih.gov This enzyme belongs to the hydrolase family and specifically acts on the amide bond, cleaving the glutaryl side chain from the cephalosporin core. wikipedia.org The products of this hydrolysis are 7-aminocephalosporanate and glutarate. wikipedia.org The resulting 7-ACA is the key precursor for further chemical modifications to produce compounds like 7-ACCA. guidechem.com

The enzymes central to the two-step bioconversion process are sourced from a variety of microorganisms. D-Amino Acid Oxidase with high activity towards Cephalosporin C is notably produced by yeasts such as Trigonopsis variabilis and Rhodotorula gracilis. nih.govnih.gov The enzyme from T. variabilis is frequently used in industrial applications, often in an immobilized form for enhanced stability. mdpi.comnih.gov Glutaryl-7-Aminocephalosporanic Acid Acylase has been identified in several bacteria, with recombinant forms from Escherichia coli being used for large-scale production. nih.govjapsonline.comnih.gov

| Enzyme | Common Microorganism Sources | Role in Synthesis |

|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Trigonopsis variabilis, Rhodotorula gracilis, Aspergillus sp. | Oxidative deamination of Cephalosporin C side chain |

| Glutaryl-7-Aminocephalosporanic Acid Acylase (GA) | Pseudomonas sp., Recombinant Escherichia coli | Hydrolysis of GL-7-ACA to form the 7-ACA nucleus |

The efficiency of the two-step enzymatic conversion is influenced by several process parameters, and it also presents certain challenges. The reactions are typically conducted under mild conditions, with pH around 8.0 and temperatures between 20°C and 25°C. nih.gov A significant challenge is the inhibitory effect of hydrogen peroxide, a byproduct of the DAAO reaction, which can negatively impact the stability of the enzymes, particularly the GA in the subsequent step. japsonline.com To mitigate this, strategies such as the co-immobilization of DAAO with catalase have been developed to decompose the hydrogen peroxide as it is formed. Another challenge is the potential for product inhibition, where the accumulation of intermediates or final products can slow down the enzymatic reactions. nih.gov

| Parameter/Challenge | Description | Mitigation Strategy |

|---|---|---|

| pH | Optimal range is typically mild, around 8.0. | Buffering of the reaction medium. |

| Temperature | Generally conducted at mild temperatures (20-25°C) to ensure enzyme stability. | Temperature control of the bioreactor. |

| Hydrogen Peroxide Inhibition | H₂O₂ produced by DAAO can inactivate the enzymes, particularly GA. | Use of catalase to decompose H₂O₂; replacement of DAAO with other enzymes like D-amino acid transaminase. japsonline.com |

| Product Inhibition | Accumulation of GL-7-ACA or glutarate can inhibit enzyme activity. nih.gov | Process optimization, such as fed-batch strategies or in situ product removal. |

| Enzyme Stability | Free enzymes may have limited operational stability. | Immobilization of enzymes on solid supports to enhance stability and reusability. mdpi.comnih.gov |

To simplify the process and reduce costs associated with the two-step method, a one-step enzymatic conversion has been developed. mdpi.com This approach utilizes a single enzyme, Cephalosporin C Acylase (CA), which can directly hydrolyze the D-α-aminoadipyl side chain from Cephalosporin C to yield 7-ACA. nih.govmdpi.com While conceptually more efficient, the natural activity of most CAs towards Cephalosporin C is relatively low, as their primary substrate is often GL-7-ACA. nih.gov Consequently, significant research has focused on protein engineering and site-directed mutagenesis to develop CA variants with improved activity and specificity for the direct conversion of Cephalosporin C. nih.gov Various bacterial strains have been identified as sources for CAs, and engineered versions of these enzymes are being optimized for industrial application. mdpi.comnih.gov

One-Step Enzymatic Conversion Utilizing Cephalosporin C Acylase (CA)

Direct Enzymatic Hydrolysis of Cephalosporin C to 7-Amino-3-chlorocephalosporanic Acid

While direct enzymatic hydrolysis of Cephalosporin C is a cornerstone for producing 7-aminocephalosporanic acid (7-ACA), this route does not yield this compound (7-ACCA) due to the absence of the C-3 chloro substituent in the natural starting material. nih.gov Instead, enzymatic hydrolysis plays a critical, albeit different, role in the synthesis of 7-ACCA. Specifically, an enzymatic deacylation step is employed at the final stage of the chemical synthesis pathway to remove a protecting group from the C-7 amino position. guidechem.comgoogle.com

In this chemoenzymatic approach, a precursor such as 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid is subjected to hydrolysis by an enzyme. google.comgoogle.com Immobilized Penicillin G Acylase (PGA) is highly effective for this transformation, selectively cleaving the phenylacetyl side chain to yield the desired 7-ACCA nucleus. google.comnih.gov This process is favored for its mild reaction conditions and high selectivity, avoiding the harsh chemicals required for traditional deprotection, which could compromise the sensitive β-lactam ring. google.com The reaction is typically carried out in an aqueous medium, with pH carefully controlled to optimize enzyme activity and product stability. guidechem.comgoogle.com

The general conditions for this key enzymatic deacylation step are outlined below:

| Parameter | Condition | Purpose |

| Enzyme | Immobilized Penicillin G Acylase | Catalyzes the selective removal of the phenylacetyl group. google.com |

| Substrate | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | The protected intermediate from the chemical synthesis stage. google.com |

| Solvent | Water | Provides a green and effective medium for the enzyme. google.comgoogle.com |

| Initial pH | 7.0 - 7.2 | Adjusted with dilute sodium bicarbonate to dissolve the substrate. google.comgoogle.com |

| Reaction pH | 7.9 - 8.0 | Maintained with dilute sodium carbonate to ensure optimal enzyme activity. guidechem.comgoogle.com |

| Product | This compound (7-ACCA) | The final desired intermediate. medchemexpress.com |

Enzyme Engineering and Optimization Strategies for Cephalosporin C Acylase Activity

Immobilization is the primary strategy for enhancing the operational stability and reusability of PGA. google.com By fixing the enzyme to a solid support, it can be easily separated from the reaction mixture and reused in multiple batches, significantly reducing costs. google.com The choice of support material and immobilization technique is critical for preserving the enzyme's catalytic function.

Optimization of reaction conditions is another key focus. The catalytic activity of PGA is highly dependent on pH and temperature. The process involves a precise pH adjustment schedule: the substrate is first dissolved at a neutral pH (7.0-7.2), and then the pH is raised to a slightly alkaline range (7.9-8.0) for the enzymatic reaction. google.comgoogle.com This control ensures the enzyme operates at its peak efficiency while maintaining the stability of the substrate and product. Research continues into protein engineering of PGA to develop mutants with higher substrate specificity and greater tolerance to process conditions, further refining the efficiency of this critical chemoenzymatic step. frontiersin.org

Downstream Processing and Separation Techniques for this compound from Bioconversion Mixtures

Following the enzymatic deacylation, a robust downstream processing and purification strategy is essential to isolate high-purity 7-ACCA from the reaction mixture. google.comgoogle.com The process is designed to efficiently separate the product from the immobilized enzyme, unreacted substrate, the cleaved side-chain (phenylacetic acid), and other solutes.

The typical purification sequence involves several key steps:

Enzyme Removal : The first step is the removal of the immobilized enzyme, which is accomplished by simple filtration. google.comgoogle.com The recovered biocatalyst can then be washed and reused for subsequent reaction cycles.

Product Precipitation : 7-ACCA is an amphoteric molecule, and its solubility in water is highly pH-dependent. To isolate the product, the filtrate is acidified by the dropwise addition of a dilute acid, such as hydrochloric acid, to adjust the pH to the isoelectric point of 7-ACCA, which is typically between 2.0 and 4.0. google.comgoogle.com At this pH, the product's solubility is minimized, causing it to precipitate or crystallize out of the solution. google.comgoogle.com

Filtration and Washing : The precipitated solid 7-ACCA is collected by suction filtration. The resulting filter cake is then washed with water and often an organic solvent like methanol (B129727) to remove residual impurities. google.com

Drying : The final step is drying the purified product under a vacuum to obtain a white or off-white crystalline powder with a purity often exceeding 98.5%. google.comgoogle.com

This multi-step process ensures the final 7-ACCA intermediate meets the stringent quality requirements for its use in the synthesis of active pharmaceutical ingredients like cefaclor (B193732). google.com

Chemical Transformation Pathways: Ring Enlargement and Chlorination

The most prevalent industrial synthesis of 7-ACCA relies on a complex series of chemical transformations starting from penicillin G. guidechem.comgoogle.com This pathway involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins. researchgate.net A subsequent key step is the introduction of a chlorine atom at the C-3 position of the cephem nucleus, a feature essential for the biological activity of cefaclor. guidechem.com

The process begins with the protection of the carboxyl group of penicillin G, followed by oxidative opening of the thiazolidine ring. This intermediate then undergoes a ring expansion reaction to form the six-membered cephem ring structure. google.com This creates a 3-hydroxycephalosporin intermediate (CBG), which is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom. guidechem.comgoogle.com Finally, protecting groups on the C-4 carboxyl and C-7 amino groups are removed to yield the 7-ACCA molecule. guidechem.com

Penicillin Ring Expansion Routes to this compound

The ring expansion of penicillin is a cornerstone of cephalosporin chemistry. One of the well-established methods is the "Lilly route," which involves a sequence of esterification, oxidation, ring opening, and cyclization. guidechem.comgoogle.com

The key stages of a typical penicillin ring expansion and chlorination process are:

Protection and Oxidation : Penicillin G potassium salt is first esterified (e.g., as a diphenylmethyl ester) to protect the carboxylic acid. The sulfur atom in the thiazolidine ring is then oxidized to a sulfoxide (B87167). guidechem.com

Ring Opening : The thiazolidine sulfoxide ring is opened under specific conditions. guidechem.com

Ring Expansion (Cyclization) : The opened intermediate is then cyclized to form the six-membered dihydrothiazine ring, yielding a 3-hydroxy-cephem intermediate (CBG). guidechem.comgoogle.com

Chlorination : The C-3 hydroxyl group of the CBG intermediate is replaced with chlorine. This is a critical step achieved using a suitable chlorinating agent. For instance, 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester is reacted with a reagent like thionyl chloride in dimethylformamide. guidechem.com The reaction is carefully controlled at temperatures between 0-30°C for 2-8 hours. guidechem.com

Deprotection : The final phase involves the removal of the protecting groups. The ester at the C-4 position is cleaved, and the phenylacetyl group at the C-7 position is removed, often enzymatically using Penicillin G Acylase as described previously, to furnish the final 7-ACCA product. guidechem.comgoogle.com

This multi-step chemical synthesis yields the final product in high purity after downstream processing. google.com

| Step | Intermediate/Product | Key Reagents/Conditions | Typical Yield |

| Chlorination | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester | Thionyl chloride, Dimethylformamide, 0-30°C | 98.8% google.com |

| Deprotection (C-7) | 7-amino-3-chloro-3-cephem-4-carboxylic acid | Immobilized Penicillin G Acylase, Water, pH 7.9-8.0 | >98.5% purity google.com |

| Overall Process | This compound (7-ACCA) | Multi-step chemical and enzymatic synthesis | 92.7% (total) google.com |

Stereochemical Considerations in Chemical Synthesis

Throughout the complex, multi-step synthesis of 7-ACCA from penicillin, maintaining the correct stereochemistry is of paramount importance. The core β-lactam ring and its adjacent stereocenters are crucial for the biological activity of the final antibiotic. slideshare.net The specific spatial arrangement of the atoms in the cephem nucleus, inherited from the penicillin starting material, must be preserved through each chemical transformation.

Derivatization Chemistry and Analog Synthesis of 7 Amino 3 Chlorocephalosporanic Acid

Strategies for Functional Group Modification at the 7-Amino Position and C-3 Chlorosubstituent

The chemical reactivity of the cephalosporin (B10832234) nucleus is significantly influenced by the substituents at the C-7 and C-3 positions. nih.gov While modifications at both sites are theoretically possible, the derivatization of the 7-amino group is the most common and well-established strategy for creating diverse cephalosporin analogs.

Modification at the 7-Amino Position:

The primary strategy for modifying the 7-amino group is acylation. This process involves the attachment of various acyl side chains to the amino group, which profoundly influences the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting cephalosporin. The enzymatic acylation of 7-ACCA is a widely adopted green chemistry approach that offers high yields and specificity compared to traditional chemical methods. For instance, the synthesis of cefaclor (B193732) is achieved by the enzymatic acylation of 7-ACCA with an activated form of D-phenylglycine. guidechem.com

Modification at the C-3 Chlorosubstituent:

Enzymatic Acylation for Semisynthetic Cephalosporin Production

Enzymatic acylation has emerged as a superior alternative to chemical methods for the production of semisynthetic cephalosporins, offering milder reaction conditions, higher specificity, and reduced environmental impact. This approach primarily utilizes enzymes like Penicillin G Acylase (PGA) and α-Amino Acid Ester Hydrolases (AEHs) to catalyze the formation of an amide bond between the 7-amino group of 7-ACCA and a desired acyl donor.

Penicillin G Acylase (PGA) is a robust and widely used industrial enzyme for the synthesis of β-lactam antibiotics. nih.gov In the context of 7-ACCA, PGA catalyzes the N-acylation at the 7-position. A prominent example is the synthesis of cefaclor, where PGA facilitates the reaction between 7-ACCA and an activated D-phenylglycine derivative, such as D-phenylglycine methyl ester (D-PGM). nih.gov The enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which is then attacked by the amino group of 7-ACCA to yield the final product. google.com

Research has shown that PGAs from different microbial sources can exhibit varying catalytic efficiencies in these reactions. For instance, a study on the N-acylation of a similar cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), identified PGA-750 as a highly effective biocatalyst. nih.gov

Alpha-Amino Acid Ester Hydrolases (AEHs) are another class of enzymes that catalyze the synthesis and hydrolysis of esters and amides containing an α-amino group. google.com This makes them suitable for the acylation of β-lactam nuclei like 7-ACCA. google.com The catalytic mechanism of AEHs is similar to that of serine hydrolases, involving the formation of an acyl-enzyme intermediate. google.com In the synthesis of cephalosporins, this intermediate is then aminolyzed by the β-lactam nucleus.

The efficiency of the enzymatic acylation of 7-ACCA is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and minimizing side reactions.

pH: The pH of the reaction medium affects the ionization state of the substrates and the enzyme's active site, thereby influencing catalytic activity. For PGA-catalyzed reactions, a slightly acidic to neutral pH is often optimal for synthesis, while a more alkaline pH favors hydrolysis. nih.gov In the enzymatic synthesis of a cefaclor precursor, a pH of 6.2 was found to be optimal.

Temperature: Temperature influences the reaction rate and enzyme stability. Lower temperatures, for instance, 5°C, have been shown to be favorable in the synthesis of cefaclor, likely by reducing the rate of hydrolytic side reactions.

Substrate Molar Ratios: The molar ratio of the acyl donor to the β-lactam nucleus is a critical parameter. An excess of the acyl donor is often used to drive the reaction towards synthesis. A substrate molar ratio of 2:1 (acyl donor to 7-ACCA precursor) was found to be optimal in one study on cefaclor synthesis.

Solvent Systems: The choice of solvent can also impact the reaction. While aqueous systems are common, the addition of organic co-solvents can sometimes improve substrate solubility and enhance the synthesis-to-hydrolysis ratio.

| Parameter | Optimal Condition/Range | Rationale |

|---|---|---|

| pH | 6.2 - 7.5 | Balances enzyme activity and stability, minimizes hydrolytic side reactions. |

| Temperature | 5 - 20°C | Lower temperatures favor the synthesis reaction over hydrolysis and enhance enzyme stability. |

| Substrate Molar Ratio (Acyl Donor:7-ACCA) | 2:1 to 3:1 | An excess of the acyl donor drives the equilibrium towards product formation. |

| Solvent | Aqueous buffer, sometimes with organic co-solvents | Provides a suitable environment for the enzyme and can enhance substrate solubility. |

To enhance the stability, reusability, and cost-effectiveness of enzymatic processes, enzymes like PGA are often immobilized on solid supports. guidechem.com Immobilization prevents the enzyme from being consumed in the reaction and allows for easy separation from the product mixture.

Various materials have been investigated as carriers for PGA immobilization, including magnetic nanoparticles and porous resins. guidechem.com For example, PGA has been successfully immobilized on amino-functionalized magnetic nanoparticles, which allows for easy recovery of the enzyme using a magnetic field. The immobilization process can sometimes alter the optimal pH and temperature for the enzyme's activity. For instance, one study found that the optimal pH for immobilized PGA was 8.0 and the optimal temperature was 45°C. guidechem.com Immobilized enzymes often exhibit improved stability over a broader range of pH and temperature compared to their free counterparts. guidechem.com

A significant challenge in the enzymatic synthesis of cephalosporins is the hydrolytic side reaction that breaks down the product. To improve the yield and selectivity of the derivatization process, several strategies can be employed.

Another approach to enhance selectivity is through protein engineering of the enzymes. By modifying the amino acid sequence of the enzyme, it is possible to alter its substrate specificity and catalytic properties to favor synthesis over hydrolysis. Additionally, the careful control of reaction conditions, as discussed in section 3.2.3, plays a crucial role in maximizing the yield and selectivity of the desired cephalosporin derivative.

Chemo-Enzymatic and Chemical Coupling Reactions for Novel 7-Amino-3-chlorocephalosporanic Acid Derivatives

The synthesis of novel derivatives from the core nucleus of this compound (7-ACCA) is a key area of research aimed at developing new cephalosporin antibiotics with enhanced properties. While specific literature on the derivatization of 7-ACCA is limited, extensive research on the closely related compound, 7-aminocephalosporanic acid (7-ACA), provides a strong basis for understanding the potential chemo-enzymatic and chemical coupling reactions applicable to 7-ACCA. The primary site for derivatization in both molecules is the 7-amino group, which can be acylated or coupled with various moieties to introduce novel functionalities.

Laccase-Mediated Oxidative Coupling Reactions

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, leading to the formation of reactive radical intermediates. These intermediates can then undergo coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. This enzymatic approach offers a green and efficient alternative to traditional chemical synthesis.

Research has demonstrated the successful use of laccase from Trametes spec. to mediate the oxidative coupling of various β-lactam cores, including 7-aminocephalosporanic acid (7-ACA), with 2,5-dihydroxybenzoic acid derivatives. mdpi.comnih.gov This reaction results in the formation of novel heteromolecular hybrid dimers. The underlying mechanism involves the laccase-catalyzed oxidation of the dihydroxybenzoic acid derivative to a quinone intermediate, which then reacts with the primary amino group of the cephalosporin nucleus via a Michael-type addition. mdpi.com

While direct studies on 7-ACCA are not available, the reactivity of the 7-amino group is expected to be similar to that in 7-ACA, suggesting that laccase-mediated coupling could be a viable strategy for the synthesis of novel 7-ACCA derivatives. The reaction would likely proceed as depicted in the analogous coupling with 7-ACA, leading to products with a dihydroxybenzoic acid moiety attached at the 7-position. These derivatives are of interest due to the potential for new or enhanced biological activities.

Table 1: Laccase-Mediated Coupling Products of 7-ACA with Dihydroxybenzoic Acid Derivatives

| 7-ACA Derivative | Coupled Moiety | Resulting Product | Reference |

| 7-aminocephalosporanic acid | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | Heteromolecular hybrid dimer | nih.gov |

| 7-aminocephalosporanic acid | 2,5-dihydroxybenzoic acid methyl ester | Heteromolecular hybrid dimer | nih.gov |

This table presents data for the analogous compound 7-ACA, as specific data for 7-ACCA is not available in the reviewed literature.

Synthesis of this compound Derivatives with Heterocyclic Moieties

The introduction of heterocyclic moieties into the cephalosporin structure is a well-established strategy for modifying the antibacterial spectrum and other pharmacological properties. A significant body of research exists on the synthesis of 7-ACA derivatives bearing various heterocyclic rings, which can serve as a model for the potential derivatization of 7-ACCA.

One common approach involves the acylation of the 7-amino group with an acetyl chloride derivative that already contains the desired heterocyclic moiety. For instance, derivatives of 7-ACA have been synthesized by reacting it with [4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl chloride, resulting in a cephalosporin with a substituted piperazine (B1678402) ring at the 7-position. nih.govresearchgate.net

Another strategy involves the multi-step synthesis of more complex heterocyclic systems attached to the cephalosporin nucleus. For example, 7-ACA has been used as a starting material to create derivatives containing 1,3-thiazole or 5-oxo-1,3-thiazolidine rings. nih.govresearchgate.net These syntheses typically involve several steps to build the heterocyclic ring and then couple it to the 7-amino group.

Given the similar reactivity of the 7-amino group in 7-ACCA, these synthetic routes are likely applicable for creating a diverse range of 7-ACCA derivatives with heterocyclic moieties. Such modifications could lead to compounds with novel antibacterial activities or improved stability against β-lactamases.

Table 2: Examples of Heterocyclic Moieties Introduced at the 7-Position of 7-ACA

| Starting Material | Reagent/Method | Heterocyclic Moiety Introduced | Reference |

| 7-ACA | [4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl chloride | Substituted Piperazine | nih.govresearchgate.net |

| 7-ACA | Multi-step synthesis | 1,3-Thiazole | nih.govresearchgate.net |

| 7-ACA | Multi-step synthesis | 5-Oxo-1,3-thiazolidine | nih.govresearchgate.net |

This table is based on derivatization of the analogous compound 7-ACA, as specific examples for 7-ACCA are not detailed in the available literature.

Formation of Complex Cephalosporanic Acid Skeletons

The modification of the core cephalosporanic acid skeleton is a more complex endeavor aimed at creating fundamentally new classes of β-lactam antibiotics. While the synthesis of the 7-ACCA nucleus itself from simpler precursors is well-documented, researchgate.netbuct.edu.cngoogle.com the subsequent elaboration of this specific skeleton into more complex structures is not extensively reported.

However, the general principles of cephalosporin chemistry suggest several potential pathways for forming more intricate skeletons from 7-ACCA. These could involve reactions at the C-3 chloro substituent, which can be displaced by various nucleophiles to introduce new functionalities and potentially form new ring systems. Additionally, modifications at the C-7 position can be used to introduce side chains that could then participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems.

Structure Activity Relationship Sar Studies of 7 Amino 3 Chlorocephalosporanic Acid Derivatives

Correlating Structural Modifications on the Cephalosporanic Acid Nucleus with Biological Activity

The cephalosporanic acid nucleus offers several sites for chemical modification, primarily at the C-7 acylamino side chain and the C-3 position. Alterations at these positions have profound effects on the pharmacological properties of the resulting derivatives.

The substituent at the 7-position of the cephalosporin (B10832234) nucleus plays a pivotal role in determining the antimicrobial spectrum and potency of the drug. Variations in the acylamino side chain can significantly alter the drug's affinity for penicillin-binding proteins (PBPs), its ability to penetrate the bacterial cell wall, and its stability against bacterial enzymes.

Research has shown that the introduction of different functional groups to the 7-acyl residue can modulate the activity against both Gram-positive and Gram-negative bacteria. For instance, the presence of lipophilic groups, such as cyanomethyl, methylthiomethyl, and halogenoethyl, has been observed to enhance activity against Gram-positive bacteria. Conversely, the impact of these substituents on the activity against Gram-negative bacteria appears to be less dependent on the specific nature of the functional group. nih.gov

Furthermore, acylation of the amino group within the side chain has been demonstrated to yield derivatives with increased potency against Gram-positive organisms. A strategic modification to broaden the antibacterial spectrum involves the replacement of a phenyl group in the side chain with a heterocyclic ring, such as thiophene. This alteration has been shown to expand the range of susceptible bacteria.

Table 1: Influence of 7-Substituents on the Antimicrobial Activity of Cephalosporin Derivatives

| 7-Substituent Modification | Effect on Antimicrobial Spectrum |

|---|---|

| Lipophilic groups (e.g., cyanomethyl, methylthiomethyl) | Increased activity against Gram-positive bacteria |

| Acylation of the side-chain amino group | Enhanced potency against Gram-positive bacteria |

| Replacement of phenyl group with a heterocyclic ring | Broadened antibacterial spectrum |

The substituent at the C-3 position of the cephalosporin ring is crucial for the molecule's pharmacokinetic and pharmacodynamic properties. Modifications at this position can influence the drug's stability, oral bioavailability, and spectrum of activity.

The presence of a chlorine atom at the C-3 position, as seen in 7-ACCA, is a key structural feature. Replacing the more common acetoxy group with a chlorine atom can lead to reduced degradation of the molecule, which in turn can contribute to the development of orally active compounds. nih.gov This is exemplified by a number of 7-(arylacetamido)-3-chloro cephalosporins which have demonstrated good oral absorption in animal studies. researchgate.net

Beyond the chlorine atom, other modifications at the C-3 position have been explored to modulate the pharmacological profile. For example, the introduction of a benzoyl ester at C-3 has been associated with a higher activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Table 2: Effect of C-3 Modifications on the Pharmacological Properties of Cephalosporin Derivatives

| C-3 Modification | Impact on Pharmacological Profile |

|---|---|

| Replacement of acetoxy group with a chlorine atom | Reduced degradation, potential for oral activity |

| Benzoyl ester | Higher activity against Gram-positive bacteria |

Understanding Beta-Lactamase Stability in Relation to 7-Amino-3-chlorocephalosporanic Acid Derived Structures

A significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The stability of 7-ACCA derivatives against these enzymes is a critical determinant of their clinical utility.

Cefaclor (B193732), a prominent derivative of 7-ACCA, has been studied for its stability against various types of β-lactamases. It has been found to be resistant to hydrolysis by type III (TEM) β-lactamases. nih.govnih.gov However, it is susceptible to destruction by type I, and to a lesser extent, type IV and type V β-lactamases. nih.govnih.gov This differential stability highlights the importance of understanding the interaction between specific cephalosporin structures and different classes of β-lactamases.

To overcome the challenge of β-lactamase-mediated resistance, 7-ACCA derivatives can be co-administered with β-lactamase inhibitors. For instance, the combination of Cefaclor with inhibitors like clavulanic acid or sulbactam (B1307) has been shown to be effective against extended-spectrum β-lactamase (ESBL) producing uropathogenic E. coli. mdpi.com

Table 3: Beta-Lactamase Stability Profile of Cefaclor

| Beta-Lactamase Type | Stability of Cefaclor |

|---|---|

| Type I | Destroyed |

| Type III (TEM) | Resistant |

| Type IV | Destroyed to a lesser degree |

| Type V | Destroyed to a lesser degree |

Exploration of Ancillary Biological Activities of this compound Derivatives (e.g., Anti-urease Activity)

While the primary focus of cephalosporin research is on their antibacterial properties, some derivatives have been found to exhibit other potentially beneficial biological activities. One such ancillary activity is the inhibition of the urease enzyme.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for infections caused by these organisms. Studies have demonstrated that several cephalosporins, including the 7-ACCA derivative Cefaclor, possess anti-urease activity. rsc.orgnih.gov Notably, the presence of the chlorine atom at the C-3 position is believed to contribute to this inhibitory effect. rsc.org

Table 4: Ancillary Biological Activity of a 7-ACCA Derivative

| 7-ACCA Derivative | Ancillary Biological Activity |

|---|---|

| Cefaclor | Anti-urease activity rsc.orgnih.gov |

Advanced Research in Biocatalysis and Bioprocess Engineering for 7 Amino 3 Chlorocephalosporanic Acid

Discovery, Characterization, and Genetic Engineering of Enzymes for 7-Amino-3-chlorocephalosporanic Acid Production

The cornerstone of an efficient biocatalytic process for 7-ACCA is the enzyme that facilitates the deacylation of a precursor molecule. Research has identified Penicillin G Acylase (PGA) as a key enzyme for this transformation. google.comgoogle.com PGA, which is widely used in the pharmaceutical industry for the production of other β-lactam antibiotic intermediates like 6-aminopenicillanic acid (6-APA) and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), has been successfully applied to the synthesis of 7-ACCA. nih.govfrontiersin.org

The enzymatic synthesis of 7-ACCA typically involves the hydrolysis of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid. Immobilized PGA is the biocatalyst of choice for this reaction, offering advantages such as reusability, improved stability, and simplified product purification. google.comnih.gov

Genetic Engineering for Enhanced Performance:

To improve the efficiency and stability of PGA for industrial applications, significant research has been dedicated to its genetic and protein engineering. brin.go.idnih.gov Strategies include:

Site-Directed Mutagenesis: This technique has been employed to create PGA mutants with enhanced stability in organic solvents and at different pH levels. For instance, modifying the enzyme surface by introducing additional glutamic residues has been shown to improve its reversible immobilization on anionic exchangers. nih.gov

Directed Evolution: This approach involves creating a large library of enzyme variants and screening for those with improved properties, such as higher catalytic activity or better stability under process conditions.

Recombinant Expression: To ensure a sufficient and consistent supply of the enzyme, the gene encoding for PGA is often cloned and expressed in microbial hosts like Escherichia coli and Bacillus subtilis. brin.go.idnih.gov This allows for high-level production of the enzyme with desired characteristics.

The table below summarizes key characteristics and engineered improvements of Penicillin G Acylase relevant to cephalosporin (B10832234) intermediate synthesis.

| Enzyme | Source Organism (Recombinant) | Key Engineering Strategy | Improved Property | Reference |

| Penicillin G Acylase (PGA) | Escherichia coli | Surface modification (addition of glutamic residues) | Improved reversible immobilization and stability in organic cosolvents | nih.gov |

| Penicillin G Acylase (PGA) | Achromobacter xylosoxidans | Computer-aided design and site-saturation mutagenesis | Lower hydrolytic activity, better synthetic activity, higher acid resistance | patsnap.com |

| Penicillin G Acylase (PGA) | Bacillus megaterium | Cloning and expression in a pac minus mutant | High expression of the pac gene | brin.go.id |

Bioreactor Design and Operation for Large-Scale Enzymatic Synthesis

The successful large-scale enzymatic synthesis of 7-ACCA heavily relies on the design and operation of the bioreactor. For processes utilizing immobilized enzymes, packed-bed reactors (PBRs) and stirred-tank reactors (STRs) are commonly employed. nih.govnih.gov The choice of reactor configuration is influenced by factors such as mass transfer limitations, enzyme stability, and the desired mode of operation (batch, fed-batch, or continuous). researchgate.netmdpi.com

In a typical batch process for 7-ACCA production using immobilized PGA, the substrate, 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, is dissolved in water, and the pH is adjusted. The immobilized enzyme is then added to the reactor. google.comgoogle.com The reaction is carried out under controlled temperature and pH, with the pH being maintained by the addition of a base to neutralize the phenylacetic acid released during the hydrolysis. google.comgoogle.com

Key Operational Parameters for 7-ACCA Synthesis:

The efficiency of the enzymatic synthesis is governed by several critical parameters, as detailed in the table below, based on patented processes. google.comgoogle.com

| Parameter | Optimal Range | Purpose | Reference |

| pH | 7.0 - 8.0 | Maintain optimal enzyme activity and stability. | google.comgoogle.com |

| Temperature | 30 - 32°C | Ensure high enzyme activity while minimizing thermal deactivation. | researchgate.net |

| Substrate to Water Ratio | 1:15 - 1:20 (w/w) | Ensure substrate solubility and facilitate reaction kinetics. | google.comgoogle.com |

| Substrate to Immobilized Enzyme Ratio | 1:0.25 - 1:0.3 (w/w) | Provide sufficient catalytic sites for efficient conversion. | google.comgoogle.com |

The use of immobilized enzymes allows for their easy separation from the product stream and subsequent reuse over multiple batches, which is a significant advantage in large-scale production. nih.govnih.gov Research has shown that immobilized enzymes can be reused numerous times without a significant loss of activity. nih.gov

Process Intensification and Economic Viability in this compound Manufacturing

Process intensification (PI) in the context of 7-ACCA manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. sphinxsai.comresearchgate.net The shift from chemical synthesis to biocatalytic routes is in itself a significant step towards process intensification, as enzymatic reactions are typically more selective and operate under milder conditions. researchgate.netresearchgate.net

Key PI strategies applicable to 7-ACCA production include:

Use of Immobilized Enzymes: As discussed, this simplifies downstream processing by eliminating the need to separate the enzyme from the product, and allows for continuous operation. rsc.org

Integrated Reaction and Separation: Techniques such as membrane bioreactors could potentially be employed to combine the enzymatic reaction with in-situ product removal, thereby alleviating product inhibition and improving reaction rates. semanticscholar.org

Economic Viability:

The economic feasibility of the enzymatic production of 7-ACCA is a critical factor for its industrial implementation. While the initial investment in enzyme production and immobilization can be significant, the long-term operational costs are often lower compared to chemical routes. weforum.orgethanolproducer.com

The following table outlines the economic advantages of enzymatic processes for cephalosporin intermediates.

| Economic Factor | Enzymatic Process | Chemical Process | Reference |

| Raw Material Costs | Potentially lower due to higher specificity and fewer side products. | Can be higher due to the need for protecting groups and more complex purification. | mdpi.com |

| Energy Consumption | Lower, due to milder reaction conditions (temperature and pressure). | Higher, often requiring harsh temperatures and pressures. | researchgate.netweforum.org |

| Waste Treatment Costs | Lower, as the process is more environmentally benign and generates less hazardous waste. | Higher, due to the use of organic solvents and hazardous reagents. | researchgate.net |

| Catalyst Cost | Can be high initially, but reusability of immobilized enzymes reduces the cost per batch. | Often involves single-use catalysts or reagents. | mdpi.com |

| Process Complexity | Simpler downstream processing. | More complex purification steps are often required. | nih.gov |

Sustainability Considerations in this compound Bioprocesses

Sustainability is a major driver for the adoption of biocatalytic processes in the pharmaceutical industry. astrazeneca.com The enzymatic synthesis of 7-ACCA offers significant environmental advantages over traditional chemical methods. These benefits are often evaluated using tools like Life Cycle Assessment (LCA), which assesses the environmental impact of a product throughout its lifecycle. researchgate.net

Comparison of Environmental Impacts:

Studies comparing enzymatic and chemical routes for the production of the related compound 7-ACA have shown that the biocatalytic process has a significantly lower environmental footprint. researchgate.netresearchgate.net These findings are largely transferable to the production of 7-ACCA.

The table below summarizes the sustainability benefits of the enzymatic process.

| Sustainability Aspect | Enzymatic Process | Chemical Process | Reference |

| Solvent Use | Primarily aqueous media. | Often requires large volumes of hazardous organic solvents. | researchgate.net |

| Waste Generation | Lower E-Factor (mass of waste per mass of product). | Higher E-Factor, with more hazardous waste streams. | researchgate.net |

| Energy Consumption | Lower, due to mild operating conditions. | Higher, contributing to a larger carbon footprint. | researchgate.net |

| Safety | Inherently safer due to less hazardous materials and milder conditions. | Involves hazardous reagents and more extreme reaction conditions. | researchgate.net |

| Greenhouse Gas Emissions | Significantly lower. | Higher, primarily due to energy consumption and solvent production. | researchgate.net |

The use of enzymes, which are biodegradable catalysts derived from renewable resources, aligns with the principles of green chemistry. astrazeneca.com By minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances, the biocatalytic production of 7-ACCA represents a more sustainable and environmentally responsible manufacturing approach.

Q & A

Q. What is the chemical structure of 7-amino-3-chlorocephalosporanic acid, and why is it significant in cephalosporin drug development?

this compound (7-ACCA) is a β-lactam antibiotic intermediate with the molecular formula C₇H₇ClN₂O₃S and a molecular weight of 234.66 . Its core structure includes a β-lactam ring fused to a dihydrothiazine ring, with a chlorine atom at the C3 position and an amino group at C7. This structure serves as a precursor for synthesizing clinically relevant cephalosporins (e.g., cefaclor, ceftaroline fosamil) through side-chain modifications . The C3 chloro group enhances reactivity for further functionalization, making it critical for developing broad-spectrum antibiotics.

Q. What are the common synthetic routes for producing this compound?

Two primary methods are used:

- Chemical Synthesis : Starting from 7-phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE), sequential steps include deprotection, enzymatic hydrolysis, and halogenation. This method yields ~55.6% .

- Enzymatic Hydrolysis : Using penicillin acylase (PGA-450), the side chain of GCLE is cleaved to yield 7-ACCA, achieving a higher yield of 58.5% .

| Method | Steps Involved | Yield (%) | Key Enzyme/Catalyst |

|---|---|---|---|

| Chemical | Deprotection, halogenation, hydrolysis | 55.6 | N/A |

| Enzymatic | PGA-450-mediated hydrolysis | 58.5 | Penicillin acylase |

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and purity (e.g., δ 2.1 ppm for C3-Cl in ¹H NMR) .

- High-Performance Liquid Chromatography (HPLC) : To quantify intermediates and monitor reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 235.0 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key strategies include:

- Enzyme Immobilization : Stabilizing penicillin acylase on solid supports (e.g., silica gels) to enhance reusability and reduce costs .

- Reaction Parameter Optimization : Adjusting pH (6.5–7.5), temperature (25–30°C), and substrate-to-enzyme ratios to maximize enzymatic efficiency .

- Halogenation Control : Using controlled stoichiometry of Cl⁻ donors (e.g., HCl/NaClO) to minimize byproducts during C3 chlorination .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Replicate Experiments : Confirm reproducibility under identical conditions.

- Cross-Validation : Compare NMR, HPLC, and MS data to identify inconsistencies (e.g., unexpected peaks in HPLC may indicate hydrolysis byproducts) .

- Iterative Parameter Testing : Systematically vary reaction parameters (e.g., pH, temperature) to isolate variables causing discrepancies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : Degrades rapidly in acidic conditions (pH < 4) due to β-lactam ring hydrolysis. Stable in neutral to slightly alkaline buffers (pH 6–8) .

- Thermal Stability : Decomposes above 40°C; refrigerated storage (2–8°C) is recommended for long-term stability .

| Condition | Stability Outcome | Recommended Storage |

|---|---|---|

| pH < 4 | Rapid β-lactam hydrolysis | Avoid acidic media |

| pH 6–8 | Stable for 24+ hours | Neutral buffers |

| Temperature > 40°C | Accelerated decomposition | 2–8°C refrigeration |

Q. What derivatives of this compound have shown therapeutic potential, and how are they synthesized?

Notable derivatives include:

- Cefaclor : Synthesized by introducing a methyl group at C3 and a dichlorophenyl side chain at C7 .

- Ceftaroline Fosamil : Modified with a phosphonate group at C4 for enhanced bioavailability .

| Derivative | Modification Site | Therapeutic Use |

|---|---|---|

| Cefaclor | C3, C7 | Respiratory tract infections |

| Ceftaroline Fosamil | C4 | Methicillin-resistant S. aureus (MRSA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.